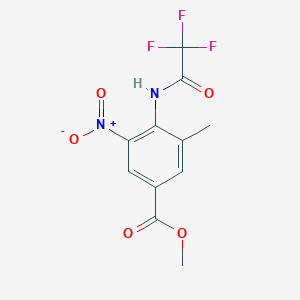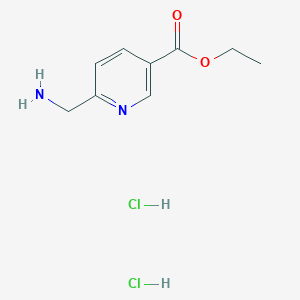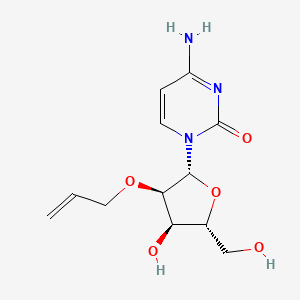
Bis-PEG4-t-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis-PEG4-t-butyl ester: is a symmetrical, linear bifunctional polyethylene glycol reagent characterized by its two terminal t-butyl ester groups. This compound is known for its hydrophilic nature, biocompatibility, and versatile functionalization, making it an essential building block for bioconjugation and drug delivery system development in pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis-PEG4-t-butyl ester typically involves the reaction of polyethylene glycol with t-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups. The product is then purified using techniques such as column chromatography to obtain a high-purity compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification process may include additional steps such as crystallization or distillation to ensure the compound meets the required purity standards .
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: Bis-PEG4-t-butyl ester can undergo hydrolysis under acidic conditions to yield the corresponding carboxylic acid derivatives.
Substitution Reactions: The t-butyl ester groups can be substituted with other functional groups using reagents such as amines or alcohols.
Oxidation and Reduction: While the polyethylene glycol backbone is relatively inert, the ester groups can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) at elevated temperatures.
Substitution: Nucleophilic reagents such as amines or alcohols in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Carboxylic acid derivatives.
Substitution: Various substituted polyethylene glycol derivatives.
Oxidation and Reduction: Modified ester or alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: Bis-PEG4-t-butyl ester is used as a linker molecule in the synthesis of complex organic compounds. Its bifunctional nature allows it to connect two different molecules, facilitating the creation of novel chemical entities .
Biology: In biological research, this compound is employed in the modification of biomolecules such as proteins and peptides. It enhances the solubility and stability of these biomolecules, making them more suitable for various assays and experiments .
Medicine: The compound is crucial in drug delivery systems, where it serves as a linker for attaching therapeutic agents to targeting moieties. This improves the efficacy and specificity of the drugs, reducing side effects and enhancing patient outcomes .
Industry: In industrial applications, this compound is used in the production of advanced materials, including hydrogels and polymers. Its ability to improve the properties of these materials makes it valuable in various manufacturing processes .
Mécanisme D'action
Bis-PEG4-t-butyl ester exerts its effects primarily through its bifunctional nature, allowing it to act as a bridge between different molecules. The t-butyl ester groups can be selectively deprotected under acidic conditions, revealing reactive carboxylic acid groups that can form covalent bonds with other molecules. This mechanism is crucial in bioconjugation and drug delivery applications, where precise control over molecular interactions is required .
Comparaison Avec Des Composés Similaires
Bis-PEG4-methyl ester: Similar in structure but with methyl ester groups instead of t-butyl ester groups.
Bis-PEG4-amine: Contains amine groups instead of ester groups, offering different reactivity and applications.
Bis-PEG4-carboxylic acid: The ester groups are replaced with carboxylic acid groups, providing different functionalization options.
Uniqueness: Bis-PEG4-t-butyl ester stands out due to its t-butyl ester groups, which offer unique reactivity and stability compared to other similar compounds. The t-butyl groups provide steric hindrance, protecting the ester linkage from hydrolysis under mild conditions, making it particularly useful in applications requiring stability and controlled reactivity .
Propriétés
IUPAC Name |
tert-butyl 3-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O8/c1-19(2,3)27-17(21)7-9-23-11-13-25-15-16-26-14-12-24-10-8-18(22)28-20(4,5)6/h7-16H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMRKFMWPQHBBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dichloro-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B8133460.png)






![2-O-ethyl 5-O-methyl imidazo[1,2-a]pyridine-2,5-dicarboxylate](/img/structure/B8133530.png)



![3-Chloro-6-hydroxy-[1,5]naphthyridine-4-carboxylic acid](/img/structure/B8133548.png)
